8-(Quinoxalin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol
Description
Properties
IUPAC Name |
8-quinoxalin-2-yl-8-azabicyclo[3.2.1]octan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c19-12-7-10-5-6-11(8-12)18(10)15-9-16-13-3-1-2-4-14(13)17-15/h1-4,9-12,19H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPABUSAAUYHDAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C3=NC4=CC=CC=C4N=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Quinoxalin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol typically involves multi-step organic reactions. One common approach is the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the preparation of enantiomerically pure compounds. Another method involves the use of tandem C-H oxidation/Oxa-[3,3]Cope rearrangement/Aldol cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction environments, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
8-(Quinoxalin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur at the quinoxaline moiety, often using nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: DDQ, InCl3, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce various functional groups to the quinoxaline ring.
Scientific Research Applications
8-(Quinoxalin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including antifungal, antibacterial, and antiviral activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(Quinoxalin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets. The quinoxaline moiety can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
8-Oxabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but lacks the quinoxaline moiety.
8-Azabicyclo[3.2.1]octane: Similar bicyclic structure with different functional groups.
Quinoxaline Derivatives: Compounds with similar quinoxaline moieties but different bicyclic structures.
Uniqueness
8-(Quinoxalin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol is unique due to the combination of the quinoxaline and azabicyclo[3.2.1]octane structures. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
8-(Quinoxalin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol is a complex organic compound that combines a quinoxaline moiety with an azabicyclo[3.2.1]octane structure. This unique combination grants it potential pharmacological properties, making it a subject of interest in medicinal chemistry and biological studies.
Chemical Structure and Properties
The molecular formula of 8-(Quinoxalin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol is , with a molecular weight of 257.32 g/mol. Its structural characteristics allow for various chemical interactions, crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₇N₃O |
| Molecular Weight | 257.32 g/mol |
| IUPAC Name | 8-(Quinoxalin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol |
| CAS Registry Number | 1274576-82-7 |
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, including enzymes and receptors. The quinoxaline moiety is particularly significant as it can modulate enzyme activities and receptor signaling pathways, potentially leading to therapeutic effects such as:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in various metabolic pathways, which can be beneficial in treating diseases where these enzymes are overactive.
- Receptor Binding : It may bind to specific receptors, altering their signaling pathways and influencing cellular responses.
Biological Activity Studies
Research has indicated that 8-(Quinoxalin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol exhibits various biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses antifungal , antibacterial , and antiviral properties, making it a candidate for further investigation in the development of new antimicrobial agents.
Case Studies
- Antifungal Activity : A study demonstrated that derivatives of quinoxaline compounds exhibit significant antifungal properties against Candida species, suggesting that modifications like those found in 8-(Quinoxalin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol could enhance efficacy against fungal infections.
- Antibacterial Properties : Research indicates that quinoxaline derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, which positions this compound as a potential lead in antibiotic development.
- Antiviral Effects : Preliminary studies suggest antiviral activity against certain viruses, indicating the need for further exploration into its mechanisms and effectiveness.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 8-(Quinoxalin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol, it is essential to compare it with structurally similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 8-Oxabicyclo[3.2.1]octane | Lacks quinoxaline moiety | Limited biological activity |
| Quinoxaline Derivatives | Similar quinoxaline structure | Notable antibacterial properties |
| 8-Azabicyclo[3.2.1]octane | Similar bicyclic structure | Varies widely in biological activity |
Q & A
Basic: What are the standard synthetic routes for 8-(Quinoxalin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol and its derivatives?
Answer:
The synthesis typically involves functionalizing the 8-azabicyclo[3.2.1]octane scaffold via multi-step reactions. Key steps include:
- Amine oxidation and ester hydrolysis to introduce the quinoxalin-2-yl group at the 8-position .
- Salt formation (e.g., hydrochloride) to enhance solubility and stability, as seen in derivatives like 2-Methyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride .
- Microwave-assisted synthesis for rapid cyclization, as demonstrated in derivatives with aryl substituents (e.g., 4-fluorophenyl or 4-bromophenyl groups) .
Optimization Tips:
- Use polar aprotic solvents (e.g., ethanol, acetonitrile) to improve reaction efficiency .
- Purify intermediates via column chromatography or recrystallization to achieve >95% purity .
Basic: How is the structural integrity of this compound confirmed in experimental settings?
Answer:
Structural validation relies on a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR):
- Infrared Spectroscopy (IR): Detects functional groups (e.g., hydroxyl stretches at 3200–3600 cm⁻¹) .
- Mass Spectrometry (GC/MS): Validates molecular weight and fragmentation patterns, critical for derivatives like 8-methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride .
Data Cross-Validation:
Compare experimental spectra with computational predictions (e.g., PubChem data ) to resolve ambiguities in stereochemistry .
Advanced: How do structural modifications at specific positions influence the compound's biological activity?
Answer:
The 8-azabicyclo[3.2.1]octane core serves as a rigid scaffold, with substitutions at the 3- and 8-positions dictating pharmacological properties:
Methodological Insight:
- Use molecular docking to predict substituent effects on receptor binding .
- Compare in vitro binding assays (e.g., Ki values) across derivatives to quantify activity shifts .
Advanced: What strategies are effective in resolving contradictions in pharmacological data across studies?
Answer:
Data discrepancies often arise from variations in stereochemistry , salt forms , or assay conditions . Mitigation strategies include:
- Stereochemical Clarification:
- Standardized Assay Protocols:
- Control variables like pH, temperature, and solvent composition (e.g., DMSO concentration ≤0.1% to avoid artifacts) .
- Meta-Analysis of SAR Trends:
- Compile data from structurally related compounds (e.g., tropine derivatives) to identify consistent trends .
Case Study:
Conflicting dopamine receptor binding data for 3-(4-chlorophenyl) derivatives were resolved by re-evaluating salt forms (e.g., oxalate vs. hydrochloride) and confirming stereopurity via chiral HPLC .
Advanced: How can computational methods guide the design of novel derivatives with improved pharmacokinetics?
Answer:
In silico tools are critical for predicting ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties:
- logP Calculations: Estimate lipophilicity to balance blood-brain barrier penetration and solubility. Derivatives with logP 2–3 show optimal CNS activity .
- Metabolic Stability: Use cytochrome P450 inhibition models to prioritize compounds resistant to hepatic metabolism .
- Toxicity Prediction: Apply QSAR (Quantitative Structure-Activity Relationship) models to flag hepatotoxic or genotoxic motifs early in design .
Validation Workflow:
Screen virtual libraries for desirable properties.
Synthesize top candidates (e.g., 3-(phenylsulfanyl) derivatives ).
Validate predictions with in vitro assays (e.g., microsomal stability tests) .
Basic: What are the key considerations for handling and storing this compound in laboratory settings?
Answer:
- Storage Conditions:
- Safety Protocols:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
